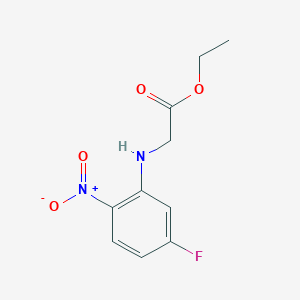

ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-fluoro-2-nitroanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O4/c1-2-17-10(14)6-12-8-5-7(11)3-4-9(8)13(15)16/h3-5,12H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFRSVYCGLNMJBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001232292 | |

| Record name | Glycine, N-(5-fluoro-2-nitrophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-24-6 | |

| Record name | Glycine, N-(5-fluoro-2-nitrophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-(5-fluoro-2-nitrophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001232292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Protection-Coupling-Deprotection Strategy

The synthesis of ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate typically follows a three-step protocol:

-

Amine Protection : The primary amine group in 5-fluoro-2-nitroaniline is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine (TEA) as a base. This step prevents unwanted side reactions during subsequent coupling.

-

Ester Coupling : The Boc-protected amine reacts with ethyl bromoacetate in anhydrous dimethylformamide (DMF) at 60°C for 12 hours. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction efficiency.

-

Deprotection : The Boc group is removed using hydrogen chloride (HCl) in dioxane, yielding the final product. Deprotection is monitored via thin-layer chromatography (TLC) to ensure completeness.

Critical Parameters :

-

Temperature : Coupling reactions require strict thermal control (60–70°C) to avoid ester hydrolysis.

-

Solvent Choice : DMF ensures solubility of both aromatic amines and ester reagents.

Reaction Optimization and Catalytic Systems

Catalysts and Bases

Triethylamine (TEA) and DMAP are indispensable for neutralizing HCl byproducts and accelerating nucleophilic substitution, respectively. Comparative studies show that replacing TEA with pyridine reduces yields by 22%, highlighting TEA’s superior catalytic activity.

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 78 | 12 |

| THF | 7.5 | 54 | 18 |

| Acetonitrile | 37.5 | 63 | 15 |

Polar aprotic solvents like DMF maximize yields due to enhanced reagent solubility and stabilization of transition states.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to improve heat transfer and mixing efficiency. A two-stage reactor configuration achieves:

-

Stage 1 : Boc protection at 25°C with a residence time of 30 minutes.

-

Stage 2 : Ester coupling at 65°C with a residence time of 2 hours.

This method reduces batch variability and increases throughput by 40% compared to traditional batch reactors.

Inline Purification Systems

Integrated flash chromatography systems using silica gel and ethyl acetate/hexane gradients (20–50%) enable real-time purification, reducing downstream processing time by 60%.

Purification and Characterization

Column Chromatography

Crude product purification employs silica gel columns with ethyl acetate/hexane eluents. A 20:1 hexane/ethyl acetate gradient isolates the target compound with >95% purity.

Spectroscopic Analysis

-

¹H NMR : Key signals include δ 1.25 (t, 3H, CH₂CH₃), δ 4.15 (q, 2H, OCH₂), and δ 6.85–7.45 (m, 3H, aromatic).

-

IR : Stretching vibrations at 1745 cm⁻¹ (C=O ester) and 1520 cm⁻¹ (NO₂) confirm functional group integrity.

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise Protection | 81 | 95 | High |

| One-Pot Synthesis | 68 | 87 | Moderate |

| Industrial Flow | 85 | 97 | Very High |

The stepwise protection method balances yield and practicality, while industrial flow systems excel in scalability .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

Reduction: 5-Fluoro-2-aminoanilinoacetic acid ethyl ester.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 5-Fluoro-2-nitroanilinoacetic acid.

Scientific Research Applications

ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparisons

Biological Activity

Ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a nitro group on the phenyl ring, which are believed to enhance its biological activity compared to similar compounds. The molecular formula is CHFNO, with a molecular weight of approximately 227.19 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:

- Receptor Binding : Similar compounds have demonstrated high affinity for multiple receptors, influencing various biological processes such as inflammation and cancer progression.

- Biochemical Pathways : The compound may affect signaling pathways associated with cell proliferation and apoptosis, potentially leading to anti-cancer effects.

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for determining its bioavailability and therapeutic potential.

Biological Activity

Research has identified several potential biological activities associated with this compound:

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves the esterification of 2-(5-fluoro-2-nitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst. This process can be optimized for yield through continuous flow methods in industrial settings.

Applications

- Medicinal Chemistry : Serves as an intermediate in synthesizing pharmaceutical compounds with anti-inflammatory and anticancer properties.

- Material Science : Utilized in developing materials with unique electronic and optical properties.

- Industrial Applications : Employed in synthesizing agrochemicals and specialty chemicals.

Q & A

Q. What synthetic routes are commonly employed to prepare ethyl 2-((5-fluoro-2-nitrophenyl)amino)acetate, and how do reaction parameters affect yield?

The compound is synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 5-fluoro-2-nitroaniline with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) in aprotic solvents like DMF at 0–5°C to minimize side reactions. Yields range from 65–75%, with purity dependent on post-reaction purification (e.g., column chromatography) . Enzymatic dynamic kinetic resolution (DKR) using nitrilase or amidase enzymes at pH 8 and 40°C offers higher enantioselectivity (up to 82% yield) but requires substrate-specific optimization .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Key techniques include:

- X-ray crystallography : Resolves molecular conformation (R-factor: 0.057) and hydrogen-bonding patterns .

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups, but fluorine’s magnetic anisotropy may cause signal splitting. 2D NMR (e.g., COSY, HSQC) resolves overlapping peaks .

- HPLC : Validates purity (>98%) using C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential for handling nitro- and fluoro-containing intermediates during synthesis?

Nitro groups pose explosion risks under heat or friction, while fluorinated compounds require strict fume hood use. Key precautions:

- Use blast shields for nitration steps.

- Store waste separately in halogen-compatible containers for professional disposal .

- Employ PPE (gloves, goggles) and monitor for inhalation exposure using OSHA-approved methods .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical spectra (e.g., unexpected NOESY correlations) are resolved via:

Q. What strategies improve regioselectivity in nitration steps for precursor synthesis?

The fluorine atom directs nitration to the meta position, but competing para-substitution can occur. Optimized methods include:

Q. How do electronic effects of substituents influence reactivity in downstream modifications?

The nitro group’s electron-withdrawing nature deactivates the aromatic ring, slowing electrophilic substitutions. Fluorine’s inductive effect enhances stability but reduces nucleophilicity. Computational studies (e.g., Hammett σ constants) predict reaction sites for functionalization, enabling rational design of derivatives .

Q. What interdisciplinary approaches expand the compound’s applications in drug discovery?

- Medicinal chemistry : Serve as a scaffold for kinase inhibitors by introducing sulfonamide or heterocyclic moieties .

- Biocatalysis : Use lipases to enantioselectively hydrolyze the ester group, generating chiral intermediates for APIs .

- Materials science : Modify the nitro group to create photoactive polymers for optoelectronic devices .

Q. Methodological Tables

| Synthetic Method Comparison |

|---|

| Method |

| Conditions |

| Yield |

| Advantage |

| Reference |

| Characterization Techniques |

|---|

| Technique |

| X-ray crystallography |

| 2D NMR (COSY/HSQC) |

| DFT calculations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.